

Application Notes and Protocols for BCH001 in Telomere Biology Research

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Compound of Interest

Compound Name: BCH001

Cat. No.: B15583246

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These application notes provide a comprehensive overview of the in vitro applications of **BCH001**, a specific inhibitor of the non-canonical poly(A) polymerase PAPD5, in the context of telomere biology research. The provided protocols and data are intended to guide researchers in utilizing **BCH001** to investigate telomerase function and telomere maintenance in various cellular models, particularly those related to telomere biology disorders like Dyskeratosis Congenita (DC).

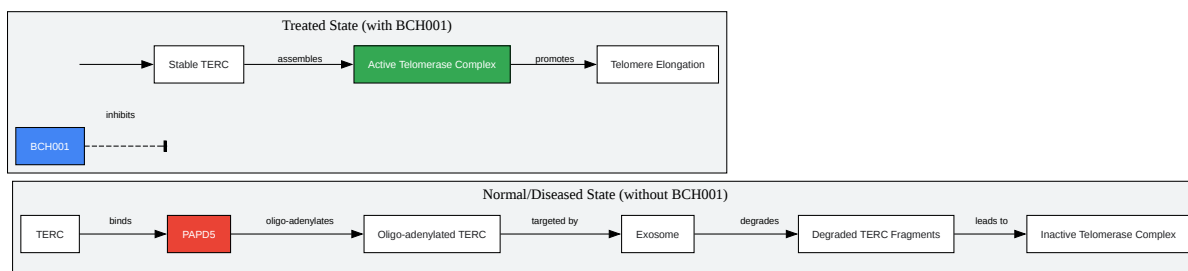
Introduction

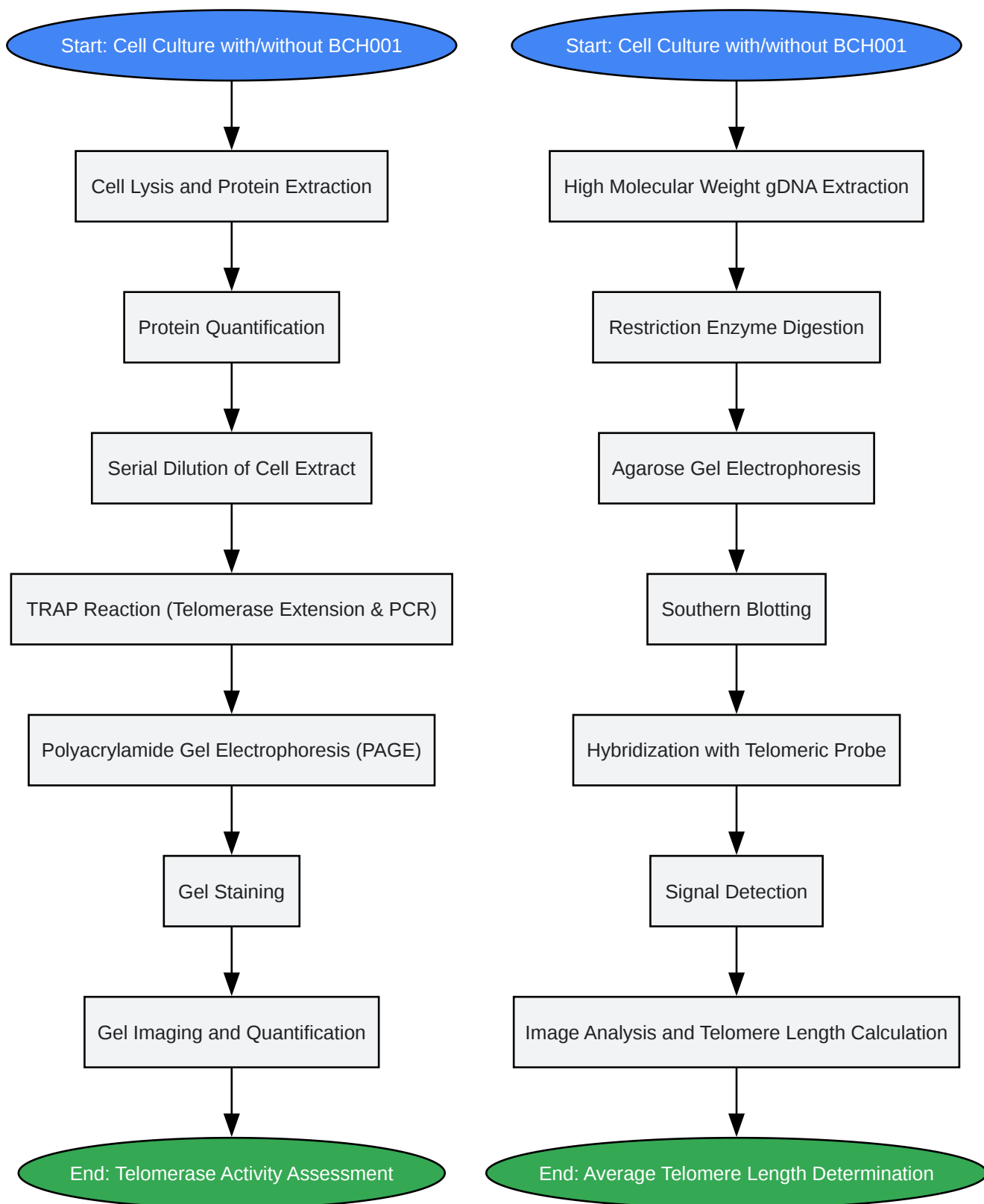
Telomeres, the protective caps at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability.[1][2] Their progressive shortening with each cell division is a hallmark of cellular aging.[3] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding repetitive DNA sequences to the chromosome ends.[1] Dysregulation of telomerase activity is implicated in various diseases, including cancer and premature aging syndromes like Dyskeratosis Congenita (DC).[4][5][6]

BCH001 is a quinoline derivative that acts as a specific inhibitor of PAPD5.[7] PAPD5 is a non-canonical polymerase that destabilizes the telomerase RNA component (TERC) by adding a poly(A) tail to its 3' end, marking it for degradation.[4][5] By inhibiting PAPD5, **BCH001** prevents TERC degradation, leading to increased TERC levels, restoration of telomerase activity, and elongation of telomeres.[4][5][7] This makes **BCH001** a valuable tool for studying telomere biology and a potential therapeutic agent for diseases caused by telomerase insufficiency.

Mechanism of Action of BCH001

BCH001's primary mechanism of action is the specific inhibition of PAPD5. This inhibition has a direct impact on the stability of the telomerase RNA component, TERC. In normal cellular processes, PAPD5 adds short oligo(A) tails to the 3' end of TERC, which signals for its degradation by the exosome. In telomere biology disorders such as those caused by mutations in PARN or DKC1, this process is dysregulated, leading to accelerated TERC decay and consequently, telomerase deficiency.^{[6][8]} **BCH001** blocks this initial step of oligo-adenylation, thereby stabilizing TERC, increasing its steady-state levels, and ultimately restoring the assembly and activity of the telomerase holoenzyme.^{[4][7]}





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